

Application of C12-iE-DAP in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C12-iE-DAP**

Cat. No.: **B15611023**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl- γ -D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor crucial to the innate immune system. As an acylated derivative of iE-DAP, a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, **C12-iE-DAP** exhibits enhanced lipophilicity, leading to greater cell permeability and potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.^[1] This makes it an invaluable tool for researchers studying innate immunity, inflammatory responses, and host-pathogen interactions. This document provides detailed application notes and experimental protocols for the utilization of **C12-iE-DAP** in immunology research.

Principle of Action

C12-iE-DAP is recognized by the cytosolic receptor NOD1. This recognition event initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK). The interaction between NOD1 and RIP2, mediated by their respective CARD domains, leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.^[1] The activation of these pathways culminates in the transcription and secretion of various pro-

inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-8 (IL-8), driving the innate immune response.[1][2]

Applications in Immunological Research

C12-iE-DAP serves as a powerful tool for a variety of applications in immunology and related fields:

- Studying Innate Immune Signaling: Elucidating the molecular mechanisms of NOD1-mediated signaling pathways.
- Investigating Inflammatory Responses: Inducing and studying inflammatory responses in various cell types and *in vivo* models.
- Host-Pathogen Interaction Studies: Mimicking bacterial-induced inflammation to understand host defense mechanisms.
- Drug Discovery and Development: Screening for and characterizing novel inhibitors or modulators of the NOD1 signaling pathway for therapeutic purposes.
- Adjuvant Development: Exploring its potential as a vaccine adjuvant to enhance immune responses.

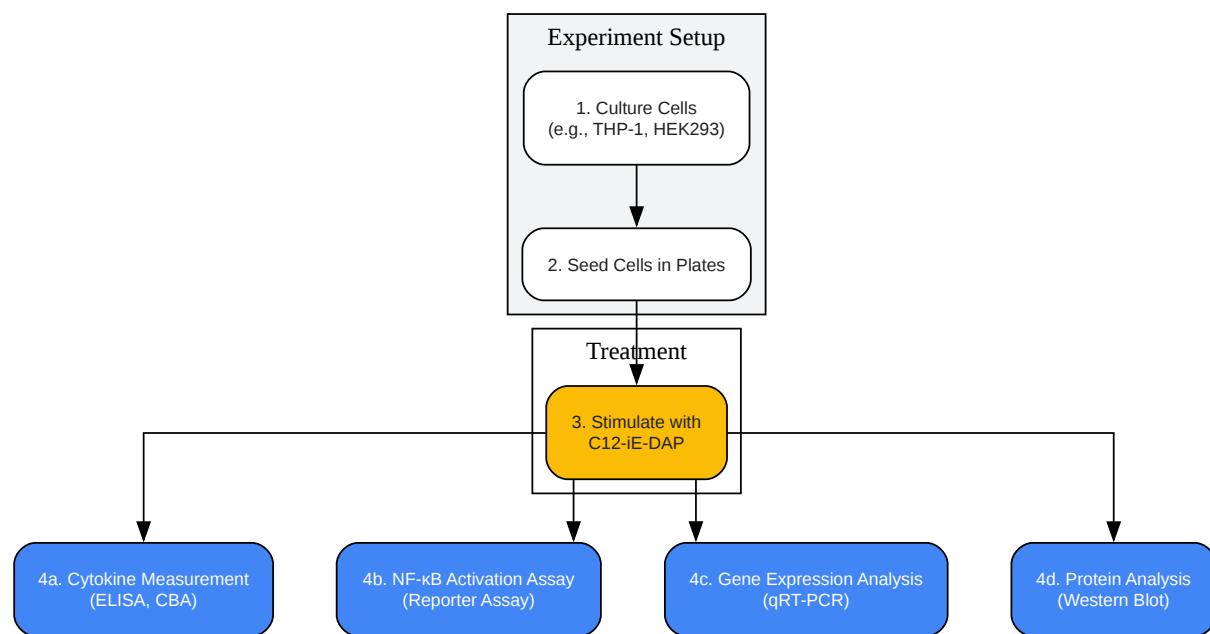
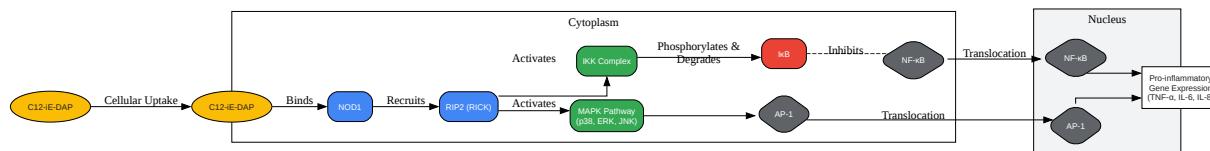
Data Presentation

C12-iE-DAP Induced Cytokine Production in THP-1 Cells

Concentration (μ M)	IL-8 Production (pg/mL, Mean \pm SD)	TNF- α Production (pg/mL, Mean \pm SD)
0 (Control)	Below detection limit	Below detection limit
2	400 \pm 50	Not significant
10	1200 \pm 150	Not significant
50	2500 \pm 300	Not significant

Data synthesized from dose-response curves presented in a study by Jakopin et al. (2019).[2] Note that in this specific study, **C12-iE-DAP** alone did not induce significant TNF- α production

in THP-1 cells, but it did synergize with LPS to enhance its secretion.



C12-iE-DAP Induced IL-8 Expression in Human Brain Pericytes (HBP)

Treatment	Fold Change in IL-8 Expression (Mean ± SD)
Control (untreated)	1.0 ± 0.0
C12-iE-DAP (1 µg/mL)	8.5 ± 1.2

Data is representative of findings where NOD1 activation in non-immune cells like pericytes leads to pro-inflammatory cytokine expression.[\[3\]](#)

Signaling Pathway and Experimental Workflow Diagrams

C12-iE-DAP/NOD1 Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invivogen.com [invivogen.com]
- 2. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists [mdpi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of C12-iE-DAP in Immunology Research: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15611023#application-of-c12-ie-dap-in-immunology-research\]](https://www.benchchem.com/product/b15611023#application-of-c12-ie-dap-in-immunology-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com